molecular formula C14H13N3O B14945928 2-[(1H-indazol-5-ylamino)methyl]phenol

2-[(1H-indazol-5-ylamino)methyl]phenol

Cat. No.: B14945928
M. Wt: 239.27 g/mol
InChI Key: UDJHUSNKHZRJHU-UHFFFAOYSA-N
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Description

2-[(1H-indazol-5-ylamino)methyl]phenol is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indazol-5-ylamino)methyl]phenol typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indazol-5-ylamino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.

Mechanism of Action

The mechanism of action of 2-[(1H-indazol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler indazole derivative with similar core structure but lacking additional functional groups.

    2H-indazole: Another indazole derivative with different tautomeric form.

    Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.

Uniqueness

2-[(1H-indazol-5-ylamino)methyl]phenol is unique due to the presence of both the indazole core and the phenol group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-[(1H-indazol-5-ylamino)methyl]phenol

InChI

InChI=1S/C14H13N3O/c18-14-4-2-1-3-10(14)8-15-12-5-6-13-11(7-12)9-16-17-13/h1-7,9,15,18H,8H2,(H,16,17)

InChI Key

UDJHUSNKHZRJHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NN=C3)O

Origin of Product

United States

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